N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3OS/c28-22-13-14-23-24(16-22)33-27(30-23)31(18-19-8-7-15-29-17-19)26(32)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-17,25H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDUCKRNNVVVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization from 4-Fluoroaniline
Reaction Conditions :
- Substrates : 4-Fluoroaniline (1.0 eq), carbon disulfide (1.2 eq)
- Catalyst/Oxidant : Concentrated H₂SO₄ (3 vol), HNO₃ (0.5 eq, 69% solution)
- Temperature : 0°C → 5°C (3 h)
- Workup : Quenching in ice-water, precipitation, and recrystallization from ethanol
This method yields 6-fluorobenzo[d]thiazole with 72% efficiency after recrystallization, though minor 5-fluoro regioisomers (8%) necessitate chromatographic separation. The nitrating agent (HNO₃) simultaneously oxidizes the thioamide intermediate while introducing nitro groups for subsequent reduction.
Nitration-Reduction Sequence
For substrates lacking direct fluorination capabilities, a nitro intermediate facilitates regioselective functionalization:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:5 v/v) | 0°C, 3 h | 78% |
| Reduction | Fe powder/AcOH (1:2 w/v) | 40°C, 5 h | 33% |
This approach, while lengthier, allows precise control over substitution patterns but suffers from moderate yields due to competing side reactions during reduction.
Acylation with Diphenylacetic Acid Derivatives
Introducing the diphenylacetamide group requires careful selection of acylating agents to prevent N-overacylation:
Schotten-Baumann Acylation
Protocol :
- Substrate : 6-Fluorobenzo[d]thiazol-2-amine (1.0 eq)
- Acylating Agent : Diphenylacetyl chloride (1.1 eq)
- Base : 10% NaOH (aq)
- Solvent : THF/H₂O (2:1 v/v)
- Temperature : 0°C → RT (12 h)
Yields reach 68% after extractive workup (ethyl acetate) and silica gel chromatography. Excess acyl chloride drives the reaction but risks diacylation byproducts.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates:
- Coupling Reagents : EDCI (1.5 eq), HOBt (0.3 eq)
- Solvent : DMF (anhydrous)
- Temperature : 0°C → 25°C (24 h)
This method achieves 75% conversion but requires rigorous exclusion of moisture.
N-Alkylation with Pyridin-3-ylmethyl Groups
Installing the pyridinylmethyl substituent demands selective alkylation without disturbing the acetamide linkage:
Mitsunobu Reaction
Conditions :
- Substrate : N-(6-Fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide (1.0 eq)
- Alkylating Agent : Pyridin-3-ylmethanol (1.2 eq)
- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
- Solvent : THF (anhydrous)
- Temperature : 60°C (8 h)
Yields plateau at 62% with minor elimination byproducts (<5%).
Nucleophilic Substitution
For halide precursors:
- Substrate : Pyridin-3-ylmethyl bromide (1.1 eq)
- Base : K₂CO₃ (2.0 eq)
- Solvent : Acetone (anhydrous)
- Temperature : Reflux (6 h)
This economical method achieves 58% yield but requires exhaustive drying to prevent hydrolysis.
Integrated Synthetic Routes
Combining these steps into a unified protocol presents challenges in intermediate purification and regiochemical control:
Linear Synthesis (Core → Acylation → Alkylation)
Advantages :
- Straightforward purification after each step
- Minimized side reactions from competing functional groups
Disadvantages :
- Cumulative yield: 72% × 68% × 62% ≈ 30%
- Lengthy process (5-7 days)
Convergent Synthesis
Strategy :
- Prepare diphenylacetyl-pyridin-3-ylmethylamine separately
- Couple to 6-fluorobenzo[d]thiazole via Ullmann condensation
Conditions :
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : Cs₂CO₃ (3.0 eq)
- Solvent : DMSO (anhydrous)
- Temperature : 110°C (24 h)
This route improves yield to 41% but introduces copper removal challenges.
Analytical Characterization and Quality Control
Critical validation parameters for batch consistency:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98.5% (210 nm) |
| Regiochemical Purity | ¹⁹F NMR | ≤0.5% 5-fluoro isomer |
| Residual Solvents | GC-MS | <500 ppm (THF, DMF) |
| Heavy Metals | ICP-OES | <10 ppm (Cu, Fe) |
Recrystallization from ethanol/water (9:1) reduces solvent residues below ICH Q3C limits.
Scale-Up Considerations and Industrial Feasibility
Pharmaceutical-scale production (kg-batch) necessitates:
- Nitration Step : Continuous flow reactors to manage exothermicity
- Reduction : Catalytic hydrogenation (Pd/C, H₂ 50 psi) replacing Fe/AcOH for greener processing
- Final Purification : Simulated moving bed chromatography for throughput >50 kg/day
Pilot studies demonstrate 78% overall yield at 100 L scale using flow chemistry platforms.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine-substituted benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the diphenylacetamide and pyridin-3-ylmethyl groups contribute to its overall stability and solubility. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : The target compound's 2,2-diphenyl group distinguishes it from analogs like GB33 and PB9, which have thiazolidinedione or pyridinylmethylene moieties. These groups influence solubility and steric bulk .
- Synthesis : Compound 20 () shares the pyridin-3-ylmethyl group and was synthesized with 98% yield via acetylation, suggesting efficient routes for similar N-alkylated derivatives .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name (ID) | Molecular Weight (g/mol) | HPLC Purity (%) | Retention Time (min) | LCMS (m/z) |
|---|---|---|---|---|
| GB33 () | 447.89 | 95.97 | 3.98 | 445.9 |
| PB9 () | N/A | N/A | N/A | 425.9 |
| 3g () | 321.16 (M+H+) | N/A | N/A | 321.16 |
Key Observations :
Key Observations :
- Anticancer Potential: The nitro group in 6d () enhances VEGFR-2 inhibition, whereas the target’s diphenyl group may favor hydrophobic interactions in similar pathways .
- Safety Profile : Haemolytic data for 3g () suggest fluorobenzothiazole derivatives require optimization for reduced toxicity .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions including the formation of the benzothiazole core and subsequent coupling with diphenyl and pyridine moieties. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole Derivative : Starting with 2-amino-6-fluorobenzothiazole, reactions with appropriate reagents yield the benzothiazole framework.
- Coupling Reactions : The benzothiazole derivative is then reacted with diphenyl and pyridine components to form the final acetamide structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against both gram-positive and gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of similar benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial activity against various pathogens.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have been conducted to assess the anticancer effects of the compound on different cancer cell lines. The results indicate a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.5 |
| HeLa (Cervical) | 4.8 |
| A549 (Lung) | 6.3 |
Case Studies
- Case Study on Antimicrobial Efficacy : In a recent study published in the International Journal of Pharmacy, a series of benzothiazole derivatives were synthesized and screened for their anthelmintic activity against Haemonchus contortus. Compounds similar to this compound exhibited moderate to excellent activity, highlighting their potential in treating parasitic infections .
- Cancer Cell Line Study : Another study focused on the effects of benzothiazole derivatives on human cancer cell lines demonstrated that these compounds could effectively induce apoptosis through mitochondrial pathways, making them promising candidates for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, analogous benzothiazole derivatives are synthesized using acetic anhydride and DMAP in dichloromethane, followed by purification via flash column chromatography (EtOAc/hexane gradients) to achieve >98% yield . Key parameters include:
- Temperature : 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction efficiency.
- Catalysts : DMAP accelerates acetylation reactions.
- Purification : HPLC or column chromatography ensures purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzothiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (453.54 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1663 cm⁻¹) .
- HPLC : Monitors purity (>99%) and resolves stereoisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Contradictions often arise from variability in experimental design. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HeLa or MCF-7 for cytotoxicity) and control concentrations (IC₅₀ values reported in µM ranges) .
- Orthogonal Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with in vivo models to confirm activity .
- Data Normalization : Account for differences in solvent effects (e.g., DMSO vs. aqueous buffers) and incubation times .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Systematic Functional Group Substitution : Modify the pyridinylmethyl or diphenylacetamide moieties to assess impact on bioactivity .
- Molecular Docking : Use software like AutoDock to predict binding affinities with targets (e.g., tubulin for antimitotic activity) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the fluorobenzothiazole group) .
Q. How can crystallographic data enhance the understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement), highlighting bond angles and torsional strain .
- Docking Studies : Align crystallographic data with protein structures (e.g., PDB entries) to identify binding pockets .
Q. What experimental designs are suitable for assessing the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
- In Vitro ADME : Use hepatic microsomes to measure metabolic half-life (t₁/₂) and CYP450 inhibition .
- Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction .
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption .
Data Contradiction and Optimization Questions
Q. How can discrepancies in solubility data be addressed during formulation studies?
- Methodological Answer :
- Co-Solvent Systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility .
- pH-Solubility Profiling : Adjust buffer pH (e.g., 6.5–7.4) to optimize ionization .
- Solid Dispersion : Use spray drying with PVP to improve bioavailability .
Q. What approaches mitigate off-target effects observed in kinase inhibition assays?
- Methodological Answer :
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to identify cross-reactivity .
- Structural Modifications : Introduce bulky substituents (e.g., tert-butyl groups) to reduce non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
